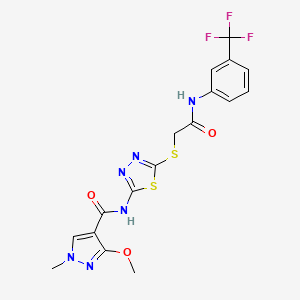

3-methoxy-1-methyl-N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

3-methoxy-1-methyl-N-[5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N6O3S2/c1-26-7-11(14(25-26)29-2)13(28)22-15-23-24-16(31-15)30-8-12(27)21-10-5-3-4-9(6-10)17(18,19)20/h3-7H,8H2,1-2H3,(H,21,27)(H,22,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANXCBJPMQXAGII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N6O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-methoxy-1-methyl-N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide (CAS Number: 1172376-19-0) is a complex organic molecule with potential biological activities. This article explores its structure, synthesis, and biological properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 472.5 g/mol . The structure features a pyrazole ring, thiadiazole moiety, and trifluoromethyl phenyl group, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 472.5 g/mol |

| CAS Number | 1172376-19-0 |

Biological Activity

Recent studies have indicated that compounds similar to This compound exhibit a range of biological activities:

Antioxidant Activity

Research has shown that derivatives containing thiadiazole and pyrazole rings often possess significant antioxidant properties. For instance, compounds designed with similar frameworks have been screened for their ability to scavenge free radicals and inhibit oxidative stress-related pathways .

Acetylcholinesterase Inhibition

In vitro assays have demonstrated that certain analogs exhibit potent inhibition of acetylcholinesterase (AChE), an enzyme critical in the regulation of neurotransmission. This inhibition suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Anticancer Properties

Studies focusing on the antiproliferative effects of related compounds have shown promising results against various cancer cell lines. For example, compounds with structural similarities have demonstrated significant cytotoxicity against breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancer cells . The IC50 values indicate effective concentrations for inhibiting cell growth.

| Cell Line | IC50 Value (μM) |

|---|---|

| MDA-MB-231 | 16.23 ± 0.81 |

| SK-Hep-1 | 47.73 ± 2.39 |

| NUGC-3 | 34.58 ± 1.73 |

Case Studies

- Neuroprotective Effects : A study evaluated the neuroprotective potential of similar compounds in irradiated mice, revealing that they could mitigate oxidative damage and improve cognitive function .

- Antiproliferative Activity : In a comparative study, a compound structurally related to 3-methoxy-1-methyl-N-(5-((2-oxo-2... was tested for its inhibitory effects on various cancer cell lines, yielding significant results that suggest its potential as an anticancer agent .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3-methoxy-1-methyl-N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. The incorporation of the thiadiazole ring is crucial as it enhances the compound's lipophilicity and biological activity. The characterization of synthesized compounds is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm their structure and purity .

Anticancer Properties

Numerous studies have demonstrated that thiadiazole derivatives exhibit significant anticancer properties. For instance, research has shown that compounds containing the 1,3,4-thiadiazole moiety can inhibit cancer cell proliferation in various cancer models. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of key growth factors and kinases .

Case Study:

A study evaluated a series of thiadiazole derivatives against human breast and lung cancer cell lines. The results indicated that these compounds exhibited cytotoxic effects at micromolar concentrations, with some derivatives showing selectivity towards cancer cells over normal cells .

Other Applications

Beyond their anticancer properties, thiadiazole derivatives are being explored for other therapeutic applications:

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Frameworks

Target Compound

- Pyrazole-thiadiazole hybrid : Combines a pyrazole (5-membered, two adjacent nitrogen atoms) with a thiadiazole (5-membered, two nitrogen and one sulfur atom). This dual-heterocyclic system enhances binding diversity.

Similar Compounds

Phenoxymethylbenzimidazole-triazole-thiazole hybrids (): Feature benzimidazole-triazole-thiazole cores. Key difference: The target compound lacks a benzimidazole or triazole but shares the thiazole/thiadiazole sulfur motif, which is critical for electronic interactions .

Functional Group Analysis

Target Compound

- Trifluoromethylphenyl group : Enhances metabolic stability and membrane permeability.

- Methoxy and methyl groups : Moderate steric effects and electron donation.

Similar Compounds

- Contains a 4-bromophenyl substituent on the thiazole. Bromine’s electronegativity contrasts with the trifluoromethyl group’s hydrophobicity .

5-Ethyl-4-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide ():

- Shares a thiazole-carboxamide linkage but lacks the pyrazole-thiadiazole scaffold. The ethyl and methyl groups mimic the target’s alkyl substitutions .

N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-fluorobenzenecarboxamide ():

- Pyrazole-carboxamide core is conserved, but the fluorophenyl group differs from the trifluoromethylphenyl in electronic properties .

Target Compound

- Likely synthesized via:

Similar Compounds

Comparative Data Table

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the 1,3,4-thiadiazole and pyrazole hybrid core in this compound?

- Methodological Answer: The 1,3,4-thiadiazole ring can be synthesized via cyclization of thiosemicarbazides or by reacting hydrazine derivatives with carbon disulfide under acidic conditions. For pyrazole formation, a common approach involves condensation of β-diketones or β-ketoesters with hydrazines. The thioether linkage between the thiadiazole and pyrazole moieties is typically achieved using nucleophilic substitution (e.g., coupling a thiol-containing thiadiazole with a halogenated pyrazole derivative). Characterization via -NMR and -NMR is critical to confirm regioselectivity and purity, as shown in analogous syntheses of thiadiazole-pyrazole hybrids .

Q. How can researchers optimize reaction conditions to improve yields in multi-step syntheses of this compound?

- Methodological Answer: Key parameters include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in substitution reactions.

- Catalysis: Copper(I) catalysts (e.g., CuSO/sodium ascorbate) improve click chemistry steps for triazole/thiadiazole formation .

- Temperature Control: Stepwise heating (e.g., 50–80°C) for cyclization reactions reduces side products .

- Workup: Column chromatography or recrystallization (e.g., ethanol/water mixtures) ensures purity. Yields for similar compounds range from 3–81%, depending on steric and electronic factors .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: -NMR identifies proton environments (e.g., methoxy groups at δ ~3.8–4.0 ppm; trifluoromethyl signals split due to coupling). -NMR confirms carbonyl (C=O, ~160–170 ppm) and thiadiazole/thioether carbons.

- IR Spectroscopy: Peaks at ~1650–1700 cm (amide C=O), 1250–1350 cm (C-F stretch), and 600–700 cm (C-S bonds) validate functional groups .

- Mass Spectrometry (ESI-MS): High-resolution MS confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for analogs of this compound?

- Methodological Answer:

- Structural Variants: Compare activity of analogs with modifications to the trifluoromethylphenyl group or pyrazole substituents. For example, replacing CF with halogens (Cl, Br) may alter receptor binding .

- Assay Validation: Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm target specificity.

- Metabolite Profiling: LC-MS/MS identifies active metabolites that may contribute to off-target effects, as seen in c-Met inhibitor studies .

Q. What computational methods are suitable for predicting the binding affinity of this compound to kinase targets like c-Met?

- Methodological Answer:

- Docking Studies: Tools like AutoDock Vina or Schrödinger Suite model interactions between the pyrazole-thiadiazole core and kinase ATP-binding pockets. Focus on hydrogen bonding (amide groups) and hydrophobic contacts (CF and methyl groups) .

- MD Simulations: Run 100-ns simulations to assess stability of ligand-protein complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA/GBSA) .

Q. How can researchers address low aqueous solubility during in vitro/in vivo testing?

- Methodological Answer:

- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) or PEGylation to enhance solubility.

- Formulation Strategies: Use co-solvents (DMSO/cyclodextrins) or nanoemulsions. For example, AMG 458 (a pyrazole-based c-Met inhibitor) achieved oral bioavailability via hydroxypropyl-β-cyclodextrin encapsulation .

- LogP Optimization: Reduce lipophilicity by substituting the trifluoromethyl group with polar moieties (e.g., sulfonamides) .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response curves in cytotoxicity assays?

- Methodological Answer:

- Four-Parameter Logistic Model: Fit dose-response data using software like GraphPad Prism to calculate IC values.

- Error Propagation: Use bootstrapping or Monte Carlo simulations to quantify uncertainty in IC estimates.

- Selectivity Index (SI): Compare IC values against non-cancerous cell lines (e.g., HEK293) to assess therapeutic window .

Q. How should researchers validate target engagement in cellular models?

- Methodological Answer:

- Chemical Proteomics: Use affinity chromatography with immobilized compound analogs to pull down binding proteins.

- Western Blotting: Monitor phosphorylation status of downstream kinases (e.g., ERK/AKT for c-Met inhibitors) .

- CRISPR Knockout: Delete the putative target gene (e.g., c-Met) and assess resistance to compound-induced cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.